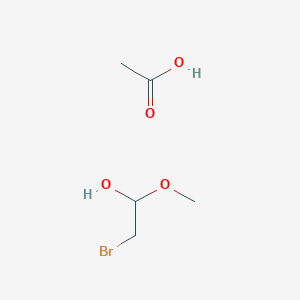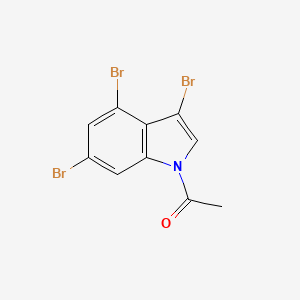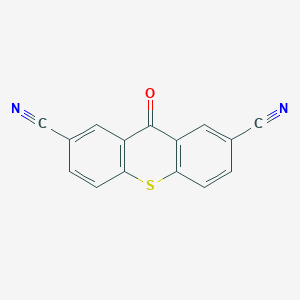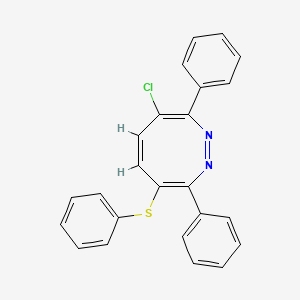
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is a complex organic compound characterized by its unique structural features, including multiple double bonds and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E,5Z,7E)-3,8-diphenyl-7-phenylsulfanyldiazocine
- (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-methylsulfanyldiazocine
Uniqueness
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is unique due to the presence of the chlorine atom and the specific arrangement of double bonds
Propriétés
Formule moléculaire |
C24H17ClN2S |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine |
InChI |
InChI=1S/C24H17ClN2S/c25-21-16-17-22(28-20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)27-26-23(21)18-10-4-1-5-11-18/h1-17H/b17-16-,21-16?,22-17?,23-21+,24-22+,26-23?,27-24?,27-26? |
Clé InChI |
TXUPOYZVPOGWAC-SOSADXRFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C/2=C(/C=C\C(=C(/N=N2)\C3=CC=CC=C3)\Cl)\SC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C(N=N2)C3=CC=CC=C3)Cl)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

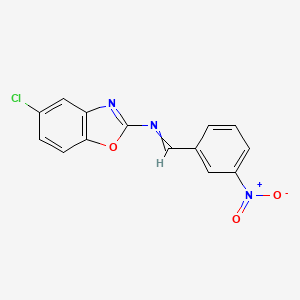
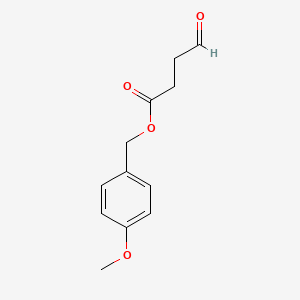
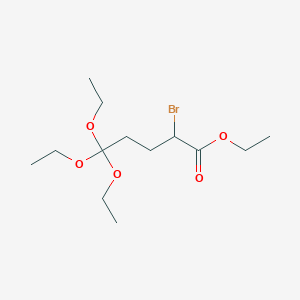
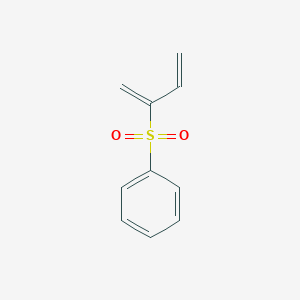
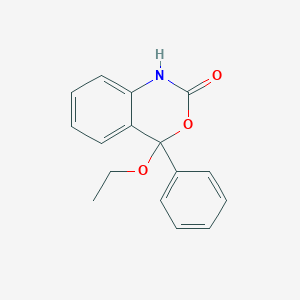
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
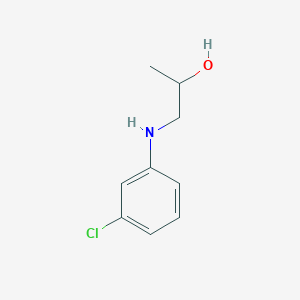

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
